molecular formula C6H8ClN3 B14844552 2-(Aminomethyl)-5-chloropyridin-4-amine

2-(Aminomethyl)-5-chloropyridin-4-amine

Cat. No.: B14844552
M. Wt: 157.60 g/mol
InChI Key: RRJXOTWRMGEXBU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-chloropyridin-4-amine is an organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, which is substituted with a chlorine atom at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-chloropyridin-4-amine typically involves the reaction of 5-chloropyridin-4-amine with formaldehyde and a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective formation of the aminomethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form various amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(Aminomethyl)-5-chloropyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-chloropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of their functions. The chlorine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems.

Comparison with Similar Compounds

    2-(Aminomethyl)pyridine: Lacks the chlorine substitution, leading to different chemical and biological properties.

    5-Chloropyridin-4-amine: Lacks the aminomethyl group, affecting its reactivity and applications.

    2-(Aminomethyl)-5-bromopyridin-4-amine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.

Uniqueness: 2-(Aminomethyl)-5-chloropyridin-4-amine is unique due to the presence of both the aminomethyl group and the chlorine atom. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

2-(aminomethyl)-5-chloropyridin-4-amine

InChI

InChI=1S/C6H8ClN3/c7-5-3-10-4(2-8)1-6(5)9/h1,3H,2,8H2,(H2,9,10)

InChI Key

RRJXOTWRMGEXBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1N)Cl)CN

Origin of Product

United States

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